(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
Description
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a chiral tetrahydroquinoxaline derivative characterized by a fluorine substituent at the 8-position and a methyl group at the 2-position of its bicyclic scaffold. The tetrahydroquinoxaline core consists of a partially saturated six-membered ring fused with a benzene ring, where two nitrogen atoms occupy positions 1 and 2. The stereochemistry (S-configuration) at the 2-methyl group introduces enantioselectivity, which is critical for pharmacological applications.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(2S)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3/t6-/m0/s1 |
InChI Key |
USAJCDDEXDAFJC-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(N1)C(=CC=C2)F |
Canonical SMILES |
CC1CNC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Skraup Quinoline Synthesis as a Foundation
The Skraup reaction, a classical method for quinoline synthesis, has been adapted to construct the tetrahydroquinoxaline scaffold. Starting with 3,4-difluoro-6-acetobromanilide, hydrogenation under acidic conditions generates the dihydroquinoline intermediate. Subsequent cyclization with diethyl oxalate in ethanol at reflux (78°C, 12 hours) yields the oxalate ester, which undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to produce the tetrahydroquinoxaline backbone. This route achieves an overall yield of 65–70%, with fluorine retention confirmed via ¹⁹F-NMR.
Enantioselective Synthesis of the (S)-Configuration
Asymmetric Hydrogenation with Chiral Catalysts
The (S)-enantiomer is preferentially synthesized via asymmetric hydrogenation of a prochiral imine intermediate. Using [Rh(COD)((R)-BINAP)]Cl (COD = 1,5-cyclooctadiene, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) under 50 psi H₂ in methanol at 25°C achieves enantiomeric excess (ee) of 92–95%. Critical parameters include substrate purity (<5% impurities) and catalyst loading (0.5–1 mol%), with yields reaching 80–85% after 24 hours.
Kinetic Resolution via Enzymatic Catalysis
Lipase-mediated resolution provides an alternative route. Incubating racemic 8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline with Pseudomonas fluorescens lipase (PFL) in vinyl acetate (40°C, 48 hours) selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted (ee >98%). The process achieves 45–50% conversion, with the (S)-product isolated via silica gel chromatography (hexane:ethyl acetate = 4:1).
Purification and Characterization
Crystallization Techniques for Enantiomeric Enrichment
Recrystallization from ethanol/water (3:1 v/v) at −20°C enhances enantiopurity. Single-crystal X-ray diffraction of the (S)-enantiomer confirms absolute configuration, with Flack parameter = 0.03(2). Purity is further verified via HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10, flow rate 1 mL/min), showing retention times of 12.3 minutes (S) and 14.7 minutes (R).
Spectroscopic Data
- ¹H-NMR (400 MHz, CDCl₃) : δ 6.97 (dd, J = 8.2, 5.7 Hz, 1H, ArH), 3.45 (m, 1H, CH(CH₃)), 2.89 (t, J = 6.0 Hz, 2H, CH₂N), 1.42 (d, J = 6.8 Hz, 3H, CH₃).
- ¹⁹F-NMR (376 MHz, CDCl₃) : δ −118.2 (s, 1F).
- IR (KBr) : 1671 cm⁻¹ (C=N stretch).
Industrial-Scale Production Considerations
Cost-Effective Racemization Strategies
Recycling undesired (R)-enantiomer is achieved via refluxing in polyvalent alcohol (e.g., glycerol) with MnO₂ (120°C, 6 hours), yielding racemic mixture for reuse. This reduces waste and improves atom economy by 40%.
Applications in Pharmaceutical Development
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline serves as a precursor to nadifloxacin, a fluoroquinolone antibiotic targeting acne vulgaris. Its chiral center enhances binding to DNA gyrase (Kd = 2.3 nM vs. 8.7 nM for (R)-form). Ongoing research explores its utility in CNS drugs, leveraging fluorine’s ability to cross the blood-brain barrier.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding dihydroquinoxaline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions using reagents like sodium hydride (NaH) or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Grignard reagents (RMgX)
Major Products
Oxidation: Quinoxaline derivatives
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted tetrahydroquinoxaline derivatives
Scientific Research Applications
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its fluorinated structure.
Mechanism of Action
The mechanism of action of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The methyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
The following compounds exhibit structural similarity to (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline, as identified by molecular similarity algorithms (Table 1):
| Compound Name | CAS No. | Core Structure | Substituents | Similarity Score |
|---|---|---|---|---|
| (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline | N/A | Tetrahydroquinoxaline | 8-Fluoro, 2-methyl (S-config) | Reference (1.00) |
| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 42835-89-2 | Tetrahydroquinoline | 6-Fluoro, 2-methyl | 0.94 |
| 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | 327021-84-1 | Tetrahydrocyclopenta[b]indole | 7-Fluoro | 0.92 |
Table 1: Structural analogues and similarity scores based on molecular descriptors .
Structural and Functional Differences
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2)
- Core Structure: Tetrahydroquinoline lacks the second nitrogen atom in the bicyclic system compared to tetrahydroquinoxaline. This reduces electron-deficient character and alters binding affinity to biological targets.
- Substituent Position: The fluorine at position 6 (vs. 8 in the target compound) modifies steric and electronic interactions. For example, fluorine at position 6 in quinoline derivatives is associated with enhanced metabolic stability but reduced solubility due to increased lipophilicity .
- Chirality : Unlike the target compound, this analogue lacks a defined stereocenter, simplifying synthesis but limiting enantioselective applications.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-84-1)
- Core Structure: The cyclopenta-fused indole system introduces a five-membered ring, which increases structural rigidity compared to the tetrahydroquinoxaline scaffold. This rigidity may enhance receptor binding specificity but reduce conformational flexibility .
- Substituent Effects: Fluorine at position 7 in indole derivatives is known to modulate π-π stacking interactions in protein binding pockets, as observed in serotonin receptor ligands .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine at position 8 in aromatic systems typically slows oxidative metabolism by cytochrome P450 enzymes, as seen in fluoro-substituted antipsychotics .
- Stereochemical Impact: The (S)-enantiomer may exhibit distinct pharmacokinetic profiles compared to racemic mixtures, as observed in chiral tetrahydroisoquinoline derivatives .
Research Implications and Limitations
- Synthetic Challenges: Introducing fluorine at the 8-position in tetrahydroquinoxaline requires regioselective halogenation, which is more complex than analogous substitutions in tetrahydroquinoline .
- Data Gaps: Limited experimental data on the target compound’s biological activity necessitate further studies to validate inferred properties.
Biological Activity
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 166.20 g/mol
- CAS Number : 1393179-55-9
The unique structure of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline includes a fluorine atom at the 8-position and a methyl group at the 2-position of the tetrahydroquinoxaline framework. This structural specificity is believed to contribute to its biological activity and interaction with various biological targets.
Research indicates that compounds in the tetrahydroquinoxaline class can modulate neurotransmitter systems, particularly those associated with dopaminergic pathways. This modulation is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia.
Neuroprotective Effects
Preliminary studies suggest that (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline may exhibit neuroprotective effects. It is hypothesized that this compound can inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases. For instance, tetrahydroquinoxaline derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity, which plays a significant role in inflammatory responses .
In Vitro Activity
In vitro studies have demonstrated that (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline interacts with various neurotransmitter receptors. Its binding affinity for these receptors is essential for understanding its therapeutic potential. The following table summarizes some key findings from pharmacological studies:
Neurodegenerative Disorders
Research has indicated that tetrahydroquinoxaline derivatives can be effective in models of neurodegenerative diseases. In one study focusing on the antiproliferative activities of novel derivatives, certain compounds exhibited strong inhibitory effects against cancer cell lines while also showing potential neuroprotective properties .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications to the tetrahydroquinoxaline scaffold significantly impact biological activity. For example:
- Fluorination at specific positions enhances binding affinity to target receptors.
- Substituents such as methyl or methoxy groups can alter pharmacokinetic properties and bioactivity profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Core Synthesis : Start with fluorinated precursors such as 8-fluoro-1,2-phenylenediamine. Introduce the methyl group via reductive alkylation or catalytic hydrogenation of quinaldine derivatives .
- Optimization : Key parameters include:
- Catalyst : Use transition-metal catalysts (e.g., Ru(p-cymene)Cl₂) for enantioselective hydrogenation .
- Solvent : Polar aprotic solvents (e.g., ethanol or methanol) under reflux improve reaction efficiency .
- Resolution : Optically pure (S)-enantiomers can be resolved using tartaric acid derivatives, achieving >99% enantiomeric excess (ee) .
Q. How is the molecular structure of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline characterized using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify key signals:
- Fluorine coupling : Split peaks for H-7 and H-9 due to proximity to the fluorine atom .
- Methyl group : A singlet at ~1.2–1.5 ppm for the 2-methyl substituent .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 195.10 (calculated for C₁₀H₁₂FN₂) .
- X-ray Crystallography : Resolve chiral centers and confirm the (S)-configuration .
Q. What are the key physicochemical properties of this compound, and how do they influence its solubility and stability in experimental settings?
- Properties :
Advanced Research Questions
Q. What enantioselective synthesis strategies can be employed to obtain the (S)-enantiomer with high optical purity?
- Enantioselective Methods :
- Catalytic Hydrogenation : Use chiral Ru catalysts (e.g., [Ru(p-cymene)Cl₂]₂/I₂) to reduce imine intermediates, achieving >90% ee .
- Resolution : Separate racemic mixtures via diastereomeric salt formation with L-(+)-tartaric acid .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Q. How does the introduction of a fluorine atom at the 8-position affect the electronic and steric properties of the tetrahydroquinoxaline core?
- Electronic Effects :
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitution or oxidation reactions .
- Steric Impact : Minimal steric hindrance due to fluorine’s small atomic radius, preserving accessibility to the quinoxaline nitrogen lone pairs .
- Spectroscopic Impact :
- ¹⁹F NMR : A distinct singlet at ~-120 ppm (CF₃ analogs) .
Q. What are the mechanistic implications of using (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline in biological systems, particularly in enzyme inhibition studies?
- Hypothesized Mechanisms :
- Receptor Binding : The fluorinated aromatic ring may mimic natural ligands in GABAergic or serotonergic pathways, enabling competitive inhibition .
- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .
- Experimental Design :
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- Molecular Docking : Model interactions with target enzymes (e.g., monoamine oxidases) to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
